Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso-
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Overview
Description
Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a urea moiety substituted with a 3-chloro-4-methoxyphenyl group, two methyl groups, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with dimethylcarbamoyl chloride to form the corresponding urea derivative. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The nitroso group can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Metoxuron: A similar compound with a 3-chloro-4-methoxyphenyl group and a urea moiety.
Other Urea Derivatives: Compounds with similar structures but different substituents on the phenyl ring or urea moiety.
Uniqueness
Urea, 3-(3-chloro-4-methoxyphenyl)-1,1-dimethyl-3-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other urea derivatives that may lack this functional group.
Properties
CAS No. |
102433-74-9 |
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Molecular Formula |
C10H12ClN3O3 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-1-nitrosourea |
InChI |
InChI=1S/C10H12ClN3O3/c1-13(2)10(15)14(12-16)7-4-5-9(17-3)8(11)6-7/h4-6H,1-3H3 |
InChI Key |
NCSODIQCVFBNRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C1=CC(=C(C=C1)OC)Cl)N=O |
Origin of Product |
United States |
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